molecular formula C8H5BrClNO2 B1529835 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1154740-66-5

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1529835
CAS No.: 1154740-66-5
M. Wt: 262.49 g/mol
InChI Key: DTSSBFUGQWFOHI-UHFFFAOYSA-N
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Description

“6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound with the empirical formula C8H6BrNO2 . It is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Rhodium (Rh) catalyzed asymmetric hydrogenation of prochiral esters has been used to prepare a series of chiral dihydrobenzoxazinones . Another method involves a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .


Molecular Structure Analysis

The molecular weight of “this compound” is 228.04 . The structure of similar compounds has been characterized using Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 220-225 °C . It has a molecular weight of 228.04 .

Scientific Research Applications

Synthesis and Antimicrobial Applications

One significant application of benzo[b][1,4]oxazin-3(4H)-one derivatives is in the field of antimicrobial research. A study by Fang et al. (2011) explored the synthesis of these derivatives via Smiles rearrangement and evaluated their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study found that the presence of halogen atoms like fluorine enhances the antimicrobial properties of these compounds, suggesting their potential as templates for developing new antimicrobial agents Fang et al., 2011.

Coordination Chemistry and Metal Complex Formation

Another area of application is in coordination chemistry, where these compounds act as ligands to form complexes with metals. Ardizzoia et al. (2010) investigated the coordination chemistry of a similar compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with zinc and mercury. The study revealed the versatile coordination environments these ligands can offer to metal centers, indicating their potential use in developing metal-organic frameworks or catalysts Ardizzoia et al., 2010.

Corrosion Inhibition

Benzoxazines have also been evaluated for their corrosion inhibition properties. A study by Kadhim et al. (2017) on benzoxazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution highlighted the dependence of inhibition efficiency on the inhibitor's molecular structure, specifically the amount of nitrogen and the molecular weight of the inhibitors Kadhim et al., 2017.

Platelet Aggregation Inhibition

In the pharmaceutical field, derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and tested for their ability to inhibit platelet aggregation, showcasing potential therapeutic applications in preventing thrombotic diseases. A study conducted by Tian et al. (2012) found that these derivatives can effectively inhibit ADP-induced platelet aggregation, with certain compounds exhibiting potent inhibitory effects Tian et al., 2012.

Antiviral and Cytotoxic Activities

Moreover, quinazolinone derivatives synthesized from benzo[b][1,4]oxazin-3(4H)-one structures have shown promising antiviral and cytotoxic activities. Selvam et al. (2010) synthesized a series of these derivatives and evaluated their in vitro antiviral activity against HIV, HSV, and vaccinia viruses. One of the compounds exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, underscoring the potential of these compounds in antiviral drug development Selvam et al., 2010.

Mechanism of Action

Properties

IUPAC Name

6-bromo-5-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2/c9-4-1-2-5-8(7(4)10)11-6(12)3-13-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSSBFUGQWFOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154740-66-5
Record name 6-bromo-5-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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